An In-depth Technical Guide to Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2: A Fluorogenic Substrate for Matrix Metalloproteinase Activity
An In-depth Technical Guide to Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2: A Fluorogenic Substrate for Matrix Metalloproteinase Activity
For Researchers, Scientists, and Drug Development Professionals
Core Principle: FRET-Based Detection of MMP Activity
The peptide Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 is a highly specific fluorogenic substrate designed for the sensitive detection of matrix metalloproteinase (MMP) activity, particularly for MMP-1, MMP-3, and MMP-26.[1][2][3][4] Its operational principle is based on Förster Resonance Energy Transfer (FRET).
The substrate incorporates a fluorescent donor molecule, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher molecule, 2,4-dinitrophenyl (DNP). In the intact peptide, the close proximity of the Mca and DNP moieties allows for efficient quenching of the Mca fluorescence by the DNP group.[3][4]
Upon enzymatic cleavage of the peptide backbone by an active MMP, the Mca fluorophore is spatially separated from the DNP quencher. This separation disrupts the FRET process, leading to a significant increase in the fluorescence emission of the Mca group. The resulting fluorescence intensity is directly proportional to the enzymatic activity of the MMP, allowing for quantitative measurement of the enzyme's catalytic rate.[3][4] The excitation and emission maxima for the Mca fluorophore are approximately 328 nm and 420 nm, respectively.[4]
Quantitative Data
The following table summarizes the kinetic parameters for the cleavage of fluorogenic substrates by relevant MMPs. While specific kinetic data for Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 with MMP-1, MMP-3, and MMP-26 were not available in the reviewed literature, representative data for similar Mca-DNP based substrates are provided to illustrate the typical range of these values.
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| MMP-13 | Mca-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2 | - | - | 1.09 x 10⁶ | [5] |
| MMP-26 | Mca-Pro-Leu-Ala-Nva-Dpa-Ala-Arg-NH₂ | - | - | 30,000 | [6] |
Note: The specificity constant (k_cat/K_m) is a measure of the enzyme's catalytic efficiency. Higher values indicate more efficient catalysis. The data presented are from distinct experimental conditions and should be used for comparative purposes with caution.
Experimental Protocols
This section provides a detailed methodology for a typical MMP activity assay using Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2.
Materials and Reagents
-
Enzyme: Recombinant human MMP-1, MMP-3, or MMP-26.
-
Substrate: Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35.
-
Inhibitor (for control experiments): A broad-spectrum MMP inhibitor, such as EDTA or a specific synthetic inhibitor.
-
Instrumentation: A fluorescence microplate reader capable of excitation at ~328 nm and emission at ~420 nm.
Experimental Workflow
Detailed Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 substrate in DMSO.
-
Prepare a stock solution of the recombinant MMP in assay buffer. The final enzyme concentration in the assay will depend on the specific activity of the enzyme preparation.
-
Prepare all necessary dilutions of the enzyme and substrate in assay buffer immediately before use.
-
-
Assay Setup:
-
In a 96-well microplate, add assay buffer to all wells.
-
Add the appropriate volume of the diluted enzyme solution to the "test" and "inhibitor control" wells.
-
Add the MMP inhibitor to the "inhibitor control" wells.
-
For the "substrate blank" wells, add an equivalent volume of assay buffer.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the enzyme and inhibitor to equilibrate.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in the fluorescence reader and begin kinetic measurements. Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the substrate blank wells) from all readings.
-
Plot the fluorescence intensity versus time for each sample.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
To determine the kinetic parameters (K_m and k_cat), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Application in Signaling Pathway Analysis: The Role of MMPs in TGF-β Signaling
MMPs play a crucial role in the regulation of various signaling pathways, including the Transforming Growth Factor-β (TGF-β) pathway, which is pivotal in processes like tissue remodeling, fibrosis, and cancer progression.[1][7] Active MMPs, such as MMP-2 and MMP-9, can cleave the latency-associated peptide (LAP) from the latent TGF-β complex, leading to the release and activation of mature TGF-β.[1][7][8]
Activated TGF-β then binds to its receptors (TβRI and TβRII) on the cell surface, initiating a downstream signaling cascade primarily through the phosphorylation of Smad proteins (Smad2/3).[1][8] Phosphorylated Smad2/3 forms a complex with Smad4, which translocates to the nucleus and acts as a transcription factor, regulating the expression of target genes, including those encoding other MMPs and their inhibitors (TIMPs).[1] This creates a feedback loop where MMPs can both activate TGF-β and be regulated by it.
The activity of specific MMPs, such as MMP-1, MMP-3, or MMP-26, in this pathway can be quantified using the Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 substrate, providing valuable insights into the dynamics of TGF-β signaling and its downstream effects.
References
- 1. Transforming Growth Factor-Beta and Matrix Metalloproteinases: Functional Interactions in Tumor Stroma-Infiltrating Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Metalloprotease-1a Promotes Tumorigenesis and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Expression of matrix metalloproteinase-26 and tissue inhibitors of metalloproteinases TIMP-3 and -4 in benign endometrium and endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The active form of MMP-3 is a marker of synovial inflammation and cartilage turnover in inflammatory joint diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix metalloproteinase-9 activates TGF-β and stimulates fibroblast contraction of collagen gels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
